molecular formula C11H8N2O2 B11898483 3-(Cyanomethyl)-1H-indole-4-carboxylic acid

3-(Cyanomethyl)-1H-indole-4-carboxylic acid

Cat. No.: B11898483
M. Wt: 200.19 g/mol
InChI Key: OSKNWHRFMNXIFU-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound includes an indole core with a cyanomethyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-1H-indole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-(cyanomethyl)aniline with diethyl oxalate under basic conditions to form the indole core, followed by hydrolysis to introduce the carboxylic acid group.

  • Cyclization Reaction

      Starting Material: 2-(cyanomethyl)aniline

      Reagent: Diethyl oxalate

      Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)

      Product: 3-(Cyanomethyl)-1H-indole

  • Hydrolysis Reaction

      Starting Material: 3-(Cyanomethyl)-1H-indole

      Reagent: Aqueous acid (e.g., hydrochloric acid)

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole core.

Common Reagents and Conditions

  • Oxidation

      Reagent: Potassium permanganate

      Conditions: Aqueous medium, room temperature

      Product: Oxo derivatives of this compound

  • Reduction

      Reagent: Lithium aluminum hydride

      Conditions: Anhydrous ether, reflux

      Product: 3-(Aminomethyl)-1H-indole-4-carboxylic acid

  • Substitution

      Reagent: Various electrophiles (e.g., halogens, nitro groups)

      Conditions: Acidic or basic medium, depending on the electrophile

      Product: Substituted derivatives of this compound

Scientific Research Applications

3-(Cyanomethyl)-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

3-(Cyanomethyl)-1H-indole-4-carboxylic acid can be compared with other similar compounds, such as:

    3-(Aminomethyl)-1H-indole-4-carboxylic acid: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

    3-(Cyanomethyl)-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 4-position.

    3-(Cyanomethyl)-1H-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position instead of the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(cyanomethyl)-1H-indole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c12-5-4-7-6-13-9-3-1-2-8(10(7)9)11(14)15/h1-3,6,13H,4H2,(H,14,15)

InChI Key

OSKNWHRFMNXIFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC#N)C(=O)O

Origin of Product

United States

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